1-Bromo-2-chloro-3-vinylbenzene

Description

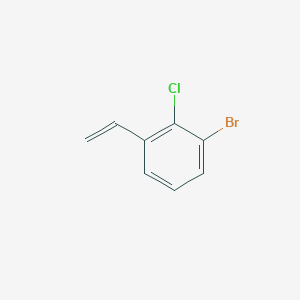

1-Bromo-2-chloro-3-vinylbenzene (CAS: 2274164-96-2) is an aromatic halogenated compound with the molecular formula C₈H₆BrCl and a molecular weight of 217.50 g/mol . The structure features bromine and chlorine substituents at the 1- and 2-positions of the benzene ring, respectively, along with a vinyl group at the 3-position. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, where the vinyl group enables further functionalization. Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing effects of halogens and the π-electron-rich vinyl group.

Properties

IUPAC Name |

1-bromo-2-chloro-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSHZMAZRVFSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3-vinylbenzene (styrene) using bromine and chlorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the vinylbenzene is first chlorinated to form 2-chloro-3-vinylbenzene, followed by bromination to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the efficiency and selectivity of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-vinylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine or chlorine for halogenation.

Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Addition Products: Saturated compounds like 1-bromo-2-chloro-3-ethylbenzene.

Oxidation Products: Epoxides and other oxygenated derivatives.

Reduction Products: Alkanes and other reduced forms.

Scientific Research Applications

1-Bromo-2-chloro-3-vinylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential precursor for the production of polymers and advanced materials with specific properties.

Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.

Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-vinylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the compound typically undergoes nucleophilic attack at the bromine or chlorine sites, leading to the formation of new bonds and the release of halide ions. The vinyl group can participate in addition reactions, where the double bond is broken and new substituents are added.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement

1-Bromo-2-chloro-3-vinylbenzene has positional isomers, such as 2-Bromo-4-chloro-1-ethenylbenzene (CAS: 1507312-72-2), which shares the same molecular formula (C₈H₆BrCl ) and weight (217.50 g/mol ) . Despite their identical composition, the spatial arrangement of substituents leads to distinct properties:

| Property | This compound | 2-Bromo-4-chloro-1-ethenylbenzene |

|---|---|---|

| CAS No. | 2274164-96-2 | 1507312-72-2 |

| MDL No. | MFCD33402578 | MFCD23921915 |

| Substituent Positions | 1-Br, 2-Cl, 3-vinyl | 2-Br, 4-Cl, 1-vinyl |

The differing positions alter steric and electronic effects, impacting reactivity in Suzuki-Miyaura couplings or Ullmann reactions. For instance, the 3-vinyl group may enhance conjugation compared to the 1-vinyl isomer .

Halogenated Benzene Derivatives: Electronic Effects

Comparisons with simpler bromo-chloro benzenes highlight the influence of substituent type and number:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water, g/100 mL) |

|---|---|---|---|---|

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 196–198 | 0.0118 (25°C) |

| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | 198–200 | 0.0442 (25°C) |

| This compound | C₈H₆BrCl | 217.50 | Not reported | Likely low (inferred) |

Data from the CRC Handbook of Chemistry and Physics shows that meta- and para-substituted bromo-chloro benzenes exhibit minor solubility differences due to dipole interactions. The vinyl group in the target compound likely reduces water solubility further due to hydrophobicity.

Nitro-Substituted Analogues: Reactivity Trends

Nitro groups introduce strong electron-withdrawing effects, contrasting with the electron-donating vinyl group:

| Compound | Similarity Score | Key Properties |

|---|---|---|

| 1-Bromo-2-chloro-4-nitrobenzene | 0.93 | Higher polarity, mp ~110°C |

| 1-Bromo-3-chloro-5-fluorobenzene | — | Density: 1.72 g/cm³, RI: 1.547 |

| This compound | — | Lower polarity (vinyl group) |

Nitro-substituted derivatives (e.g., 1-Bromo-2-chloro-4-nitrobenzene) are more reactive in electrophilic substitutions but less stable under reducing conditions compared to the vinyl analogue .

Biological Activity

1-Bromo-2-chloro-3-vinylbenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. Understanding the biological implications of this compound is crucial for its applications in pharmaceuticals and material science. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by its halogen substituents, which influence its reactivity and biological interactions. The structure can be represented as follows:

This compound features a vinyl group attached to a benzene ring, which enhances its reactivity in various chemical reactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of halogenated vinylbenzene derivatives against SARS-CoV-2. For instance, research indicates that derivatives of this compound can act as inhibitors for the main protease (Mpro) of SARS-CoV-2. Molecular docking studies suggest that these compounds exhibit strong binding affinities to Mpro, potentially preventing viral replication .

Cytotoxicity and Antimicrobial Effects

The cytotoxicity of this compound has been assessed in various cell lines. Studies have shown that while some halogenated compounds exhibit significant cytotoxic effects, this compound displays moderate toxicity levels with an IC50 value indicating its effectiveness against certain cancer cell lines. The compound's antimicrobial activity has also been explored, showing potential against Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular metabolism, which can disrupt normal cellular functions.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiviral (SARS-CoV-2) | Inhibitor of Mpro | |

| Cytotoxicity | Moderate toxicity in cancer cell lines | |

| Antimicrobial | Effective against certain bacteria |

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on SARS-CoV-2 Mpro. The results indicated that specific modifications to the vinyl group significantly enhanced binding affinity and inhibitory potency .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced cell death through ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.